

physicochemical properties of 4-(Chloromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Chloromethyl)benzyl alcohol

Cat. No.: B106637

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-(Chloromethyl)benzyl alcohol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)benzyl alcohol, with the CAS Number 16473-35-1, is a para-substituted aromatic compound featuring both a hydroxymethyl and a chloromethyl group.^[1] Its bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] The presence of a reactive benzyl chloride moiety and a nucleophilic/hydrogen-bonding alcohol group allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and key synthetic and analytical workflows.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-(Chloromethyl)benzyl alcohol** are summarized below. These values are critical for predicting its behavior in chemical reactions, designing purification protocols, and ensuring safe handling.

Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	16473-35-1	[2] [3]
Molecular Formula	C ₈ H ₉ ClO	[1] [2] [4]
Molecular Weight	156.61 g/mol	[1] [2] [4]
Appearance	White, wooly solid	[5]
Melting Point	58-60 °C	[1] [2] [5]
Boiling Point	276-285 °C (with decomposition)	[1] [5]
pKa (Predicted)	14.27 ± 0.10	[5]
LogP	1.82	[1]
IUPAC Name	[4-(chloromethyl)phenyl]methanol	[2]

Solubility Profile

Solubility was determined at standard laboratory conditions.[\[1\]](#)

Solvent	Solubility (g/100 mL)
Water	0.12
Ethanol	22.5
Dichloromethane	48.9
Hexane	<0.01

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.[\[1\]](#)

Technique	Data
¹ H NMR (CDCl ₃)	δ 7.35 (d, 2H, aromatic), δ 7.25 (d, 2H, aromatic), δ 4.55 (s, 2H, CH ₂ Cl), δ 4.45 (s, 2H, CH ₂ OH)
IR Spectroscopy	3200–3600 cm ⁻¹ (Strong, O-H stretch), 750 cm ⁻¹ (C-Cl vibration)
Mass Spectrometry (GC-MS)	Base peak at m/z 103 (C ₇ H ₇ O ⁺); secondary fragments at m/z 107 and m/z 43

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **4-(Chloromethyl)benzyl alcohol** are provided below.

Synthesis via Borane Reduction of 4-(Chloromethyl)benzoic Acid

This is a common and high-yielding laboratory-scale synthesis.[\[1\]](#)[\[4\]](#)

- **Dissolution:** Dissolve 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
- **Reduction:** At room temperature (20°C), add a 1M solution of borane-THF complex (90 mL, 90 mmol) dropwise to the stirred solution.
- **Reaction:** Allow the mixture to stir at room temperature for 12 hours to ensure the complete reduction of the carboxylic acid.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will occur.
- **Concentration:** Remove the solvents under reduced pressure using a rotary evaporator.

- Purification: Purify the resulting residue by silica gel column chromatography. Elute with a solvent gradient, starting with a 4:1 mixture of hexane/ethyl acetate and gradually increasing the polarity to 3:1, to yield the final product as a colorless solid (typical yield: 96%).[\[4\]](#)

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and assessing the purity of a crystalline solid.[\[1\]](#)

- Sample Preparation: Accurately weigh 1-3 mg of the purified **4-(Chloromethyl)benzyl alcohol** into a standard aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to approximately 80 °C.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak can provide a qualitative indication of purity.

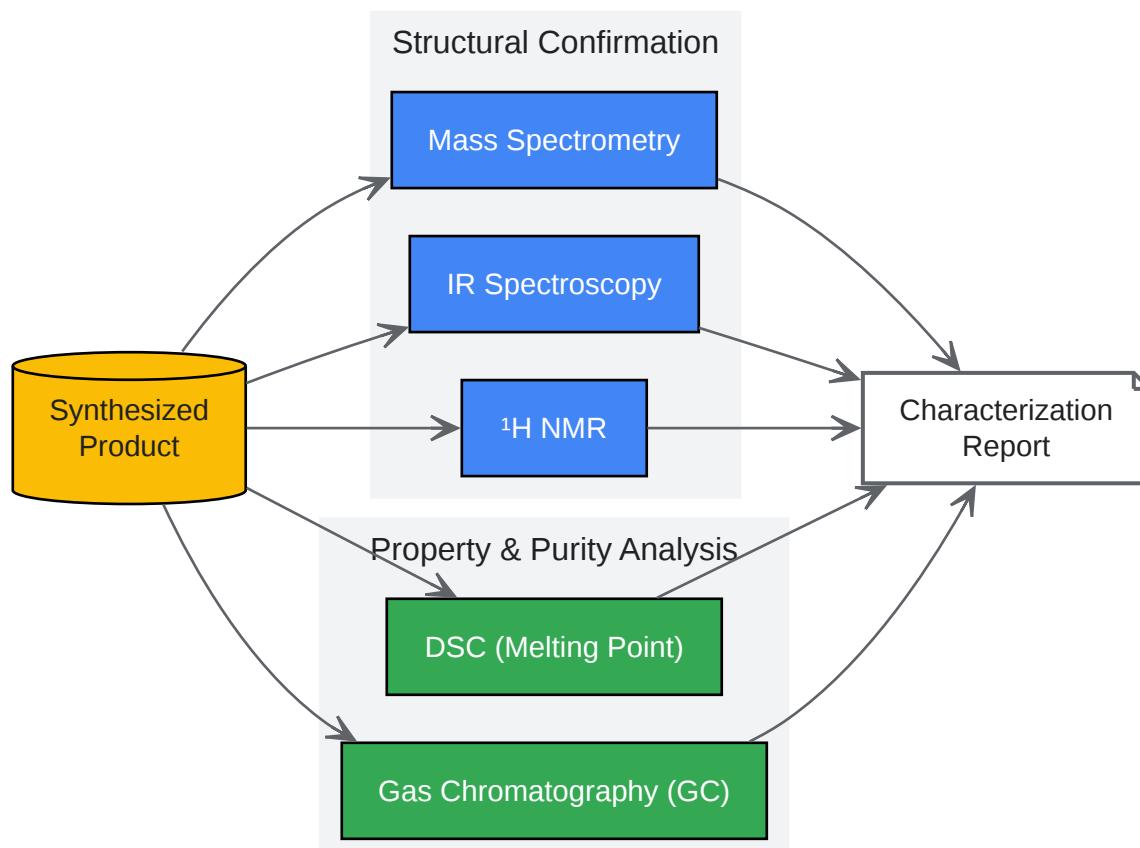
Purity Assessment by Gas Chromatography (GC)

GC is used to determine the purity of the compound and to detect any volatile impurities.[\[2\]](#)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
- Injection: Inject 1 µL of the solution into the GC, which is equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C

- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min.
- Data Analysis: Purity is calculated based on the relative peak areas in the resulting chromatogram. The main peak corresponding to **4-(Chloromethyl)benzyl alcohol** should be integrated, and its area percentage represents the purity.

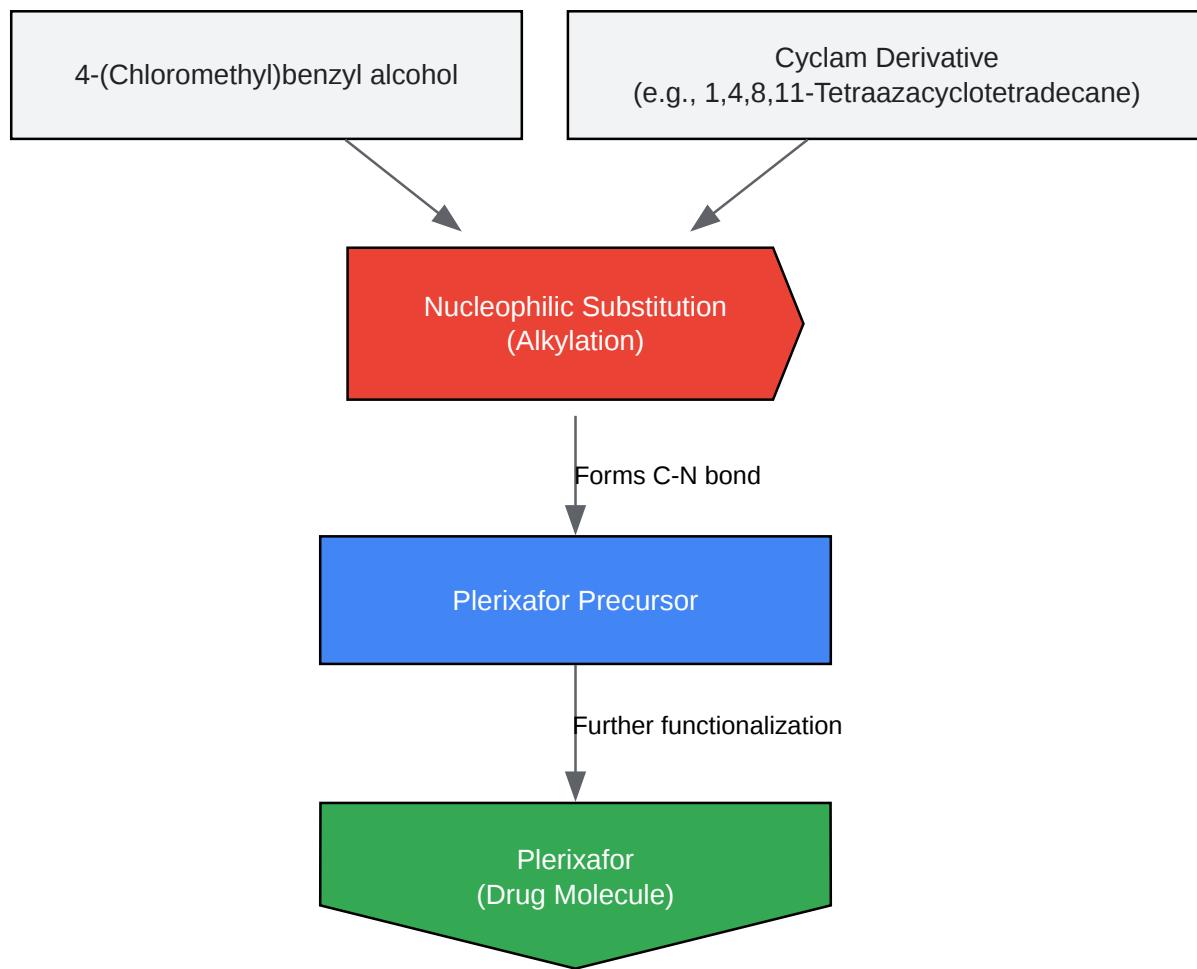
Mandatory Visualizations


Synthesis and Analytical Workflows

The following diagrams illustrate key processes involving **4-(Chloromethyl)benzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(Chloromethyl)benzyl alcohol**.



[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound characterization.

Role in Drug Intermediate Synthesis

4-(Chloromethyl)benzyl alcohol is a key building block for more complex molecules. For example, it serves as a precursor in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer.^[1]

[Click to download full resolution via product page](#)

Caption: Simplified pathway showing use as a pharmaceutical precursor.

Safety and Handling

4-(Chloromethyl)benzyl alcohol is a corrosive substance that requires careful handling to avoid injury.[\[1\]](#)[\[6\]](#)

- GHS Classification: Corrosive (GHS05).
- Signal Word: Danger.[\[2\]](#)
- Hazard Statement: H314 - Causes severe skin burns and eye damage.[\[6\]](#)

- Personal Protective Equipment (PPE): Wear nitrile gloves, a face shield, and appropriate protective clothing (e.g., Tyvek® suit).[1][6]
- Handling: Use only within a chemical fume hood with adequate face velocity (≥ 100 fpm) to prevent inhalation of dust or vapors.[1]
- Storage: Store in amber glass bottles under an inert atmosphere (nitrogen) at 2–8 °C to maintain stability.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Chloromethyl)benzyl alcohol (16473-35-1) for sale [vulcanchem.com]
- 2. 4-(Chloromethyl)benzyl alcohol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. 4-(chloromethyl)benzyl alcohol [stenutz.eu]
- 4. 4-(CHLOROMETHYL)BENZYL ALCOHOL 99 synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(CHLOROMETHYL)BENZYL ALCOHOL 99 CAS#: 16473-35-1 [m.chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
- To cite this document: BenchChem. [physicochemical properties of 4-(Chloromethyl)benzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106637#physicochemical-properties-of-4-chloromethyl-benzyl-alcohol\]](https://www.benchchem.com/product/b106637#physicochemical-properties-of-4-chloromethyl-benzyl-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com